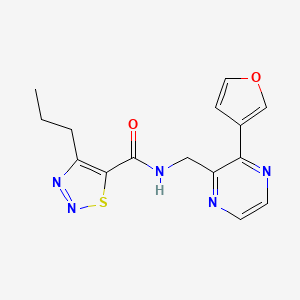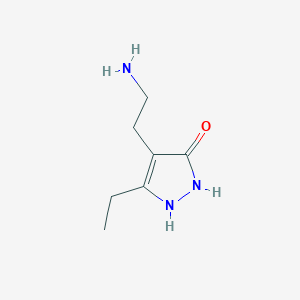![molecular formula C21H17F2N3O4 B2496760 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171070-16-8](/img/structure/B2496760.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex organic compounds, including those containing benzo[d][1,3]dioxol, oxadiazole, piperidinyl, and difluorophenyl groups, is crucial in the field of organic chemistry and drug discovery. These compounds often exhibit a wide range of biological activities and are pivotal in the synthesis of pharmaceuticals.
Synthesis Analysis
Compounds with structures resembling the specified chemical are synthesized through multi-step reactions, involving substitution reactions and characterized by spectroscopic techniques such as FTIR, 1H NMR, and mass spectrometry. For example, the synthesis of similar compounds involves the condensation of specific sulfonamide groups with chlorides in the presence of bases like triethylamine (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure is often confirmed through X-ray diffraction studies, revealing conformational aspects such as chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical properties, such as reactivity and interaction with other chemical entities, can be elucidated through experimental setups and theoretical calculations, including density functional theory (DFT) studies. These provide insights into the compound’s electronic structure, HOMO-LUMO gaps, and reactive sites on the molecular surface (Huang et al., 2021).
Physical Properties Analysis
The physical properties, including thermal stability and melting points, are determined using techniques like thermogravimetric analysis. This analysis reveals the compound's stability across various temperature ranges (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, such as antimicrobial and antifungal activities, are assessed through in vitro assays. Some compounds show promising activities against pathogenic bacterial and fungal strains, highlighting their potential in therapeutic applications (Mallesha & Mohana, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research involving similar complex molecules often focuses on their synthesis and structural elucidation through various spectroscopic and analytical techniques. For instance, compounds synthesized through substitution reactions and characterized by spectroscopy, X-ray diffraction, and thermal analysis are common in the literature. These studies lay the groundwork for understanding the molecular structure, stability, and potential reactivity of such compounds (C. S. Karthik et al., 2021; S. Benaka Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
Several studies have synthesized derivatives of complex molecules to test for antimicrobial and antitubercular activities. These activities are evaluated through in vitro assays against various bacterial and fungal strains. The synthesis of such compounds often involves reactions with sulfonyl and acid chlorides, among other methods, to obtain derivatives with potential bioactivity (L. Mallesha & K. Mohana, 2014; S. S. Bisht et al., 2010).
Molecular Interaction Studies
Research into the molecular interactions of compounds, especially those with specific receptors or biological targets, is another critical area. These studies help in understanding how these molecules might interact with biological systems at the molecular level, providing insights into their mechanism of action and potential therapeutic applications (J. Shim et al., 2002).
Crystal Structure and DFT Studies
Determining the crystal structure of compounds and performing density functional theory (DFT) studies are essential for understanding their electronic properties and stability. These studies can reveal insights into the reactivity, electronic structure, and potential applications of these compounds in various fields (P.-Y. Huang et al., 2021).
Eigenschaften
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c22-15-5-3-13(8-16(15)23)21(27)26-7-1-2-14(10-26)20-25-24-19(30-20)12-4-6-17-18(9-12)29-11-28-17/h3-6,8-9,14H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIATYBEVNZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)


![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)